molecular formula C11H12FN3 B2398098 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1157108-77-4

4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B2398098
CAS No.: 1157108-77-4
M. Wt: 205.236
InChI Key: VUWBAJGDPKAUDO-UHFFFAOYSA-N
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Description

4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety

Preparation Methods

The synthesis of 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reductive amination of 4-fluoroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using sodium borohydride (NaBH4) and iodine (I2) as reducing agents in methanol under neutral conditions at room temperature . This method ensures the formation of the desired secondary amine with high efficiency.

Chemical Reactions Analysis

4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline include:

Properties

IUPAC Name

4-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-9(7-14-15-8)6-13-11-4-2-10(12)3-5-11/h2-5,7,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWBAJGDPKAUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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